3-Propylidenephthalide

Catalog No.
S8088643
CAS No.
94704-89-9
M.F
C11H10O2
M. Wt
174.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Propylidenephthalide

CAS Number

94704-89-9

Product Name

3-Propylidenephthalide

IUPAC Name

(3Z)-3-propylidene-2-benzofuran-1-one

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

InChI

InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-7H,2H2,1H3/b10-5-

InChI Key

NGSZDVVHIGAMOJ-YHYXMXQVSA-N

SMILES

CCC=C1C2=CC=CC=C2C(=O)O1

Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
Insoluble in water; soluble in oils
soluble (in ethanol)

Canonical SMILES

CCC=C1C2=CC=CC=C2C(=O)O1

Isomeric SMILES

CC/C=C\1/C2=CC=CC=C2C(=O)O1

Description

3-propylidene phthalide is a clear yellow liquid. (NTP, 1992)

Availability and Characterization

3-Propylidenephthalide (3-PPD) is a chemical compound readily available from commercial suppliers for research purposes []. Its properties are well documented, including its chemical structure, formula (C11H10O2), CAS number (17369-59-4), and solubility information [, ].

Potential Biological Activities

While the exact mechanisms remain under investigation, some scientific research suggests 3-PPD may possess various biological activities. Studies have explored its potential effects on:

  • The nervous system: Some research indicates 3-PPD might influence neurotransmitter activity and modulate behaviors related to anxiety and depression.
  • Inflammation: 3-PPD's anti-inflammatory properties are being explored in scientific research, with studies investigating its potential role in inflammatory diseases.
  • Cancer: The effects of 3-PPD on cell growth and survival are being examined to understand its potential use in cancer research.

Future Directions

Scientific research on 3-PPD is ongoing, with a focus on understanding its potential as a therapeutic agent. Future research directions may include:

  • Mechanism of action: Elucidating the precise molecular mechanisms by which 3-PPD exerts its biological effects.
  • In vivo studies: Investigating the effectiveness and safety of 3-PPD in animal models of various diseases.
  • Clinical trials: If preclinical studies are promising, carefully designed clinical trials will be required to assess 3-PPD's safety and efficacy in humans.

3-Propylidenephthalide, with the chemical formula C₁₁H₁₀O₂, is a compound belonging to the class of phthalides, which are cyclic compounds characterized by a lactone structure. This compound features a propylidene group attached to the phthalide ring, contributing to its unique properties. 3-Propylidenephthalide is known for its aromatic characteristics and is typically found as a colorless to pale yellow liquid. It is insoluble in water but soluble in organic solvents, making it useful in various applications.

Typical of phthalide derivatives:

  • Nucleophilic Substitution: The presence of the carbonyl group allows for nucleophilic attack, leading to substitution reactions.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, 3-propylidenephthalide can hydrolyze to form phthalic acid and propylene glycol.
  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives.

These reactions highlight its reactivity and potential for further chemical transformations.

Research has indicated that 3-propylidenephthalide exhibits biological activity, particularly in cytotoxicity assays. In a BlueScreen assay, it was found to be positive for cytotoxic effects, suggesting potential applications in cancer research or therapeutic development . Additionally, the compound may cause skin and eye irritation upon contact, indicating that safety precautions are necessary when handling it .

Several methods exist for synthesizing 3-propylidenephthalide:

  • Condensation Reactions: A common method involves the condensation of phthalic anhydride with propylene oxide under acidic conditions.
  • Cyclization: The cyclization of appropriate precursors containing both aromatic and aliphatic components can yield 3-propylidenephthalide.
  • Functional Group Transformations: Starting from simpler phthalide derivatives, functional group modifications can lead to the formation of 3-propylidenephthalide.

These synthetic routes allow for the tailored production of this compound for various applications.

3-Propylidenephthalide finds applications across multiple fields:

  • Fragrance Industry: Due to its pleasant aroma, it is used in perfumes and scented products.
  • Pharmaceuticals: Its biological activity suggests potential uses in drug development, particularly in oncology.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic compounds.

These applications underscore its versatility as a chemical compound.

Studies on interaction with biological systems have highlighted both its cytotoxic properties and potential allergenic effects. The compound may interact with cellular pathways involved in apoptosis and cell proliferation, making it a candidate for further investigation in therapeutic contexts . Furthermore, safety data indicate that it may cause allergic reactions upon skin contact .

Several compounds share structural similarities with 3-propylidenephthalide. Here are some notable examples:

Compound NameChemical FormulaKey Features
PropylidenephthalideC₁₁H₁₀O₂Parent compound; lacks propylidene group
PhthalideC₈H₆O₂Simplest form; lacks additional substituents
BenzophenoneC₁₄H₁₀OContains two phenyl groups; used in UV filters

Uniqueness of 3-Propylidenephthalide:

  • The presence of the propylidene group distinguishes it from other phthalides and contributes to its unique reactivity and biological properties.
  • Its specific interactions and applications in fragrance and pharmaceuticals further highlight its distinctiveness within this chemical family.

Physical Description

3-propylidene phthalide is a clear yellow liquid. (NTP, 1992)
colourless, slightly viscous liquid; warm, spicy-herbaceous aroma

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

174.068079557 g/mol

Monoisotopic Mass

174.068079557 g/mol

Boiling Point

343 to 347 °F at 15 mmHg (NTP, 1992)

Flash Point

greater than 200 °F (NTP, 1992)

Heavy Atom Count

13

Density

1.135 at 74.7 °F (NTP, 1992)
1.127-1.132

UNII

LU204L9C7Y

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1(3H)-Isobenzofuranone, 3-propylidene-: ACTIVE

Dates

Modify: 2023-11-23

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